molecular formula C10H20ClNO2 B3248985 tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride CAS No. 1909294-40-1

tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride

Cat. No. B3248985
CAS RN: 1909294-40-1
M. Wt: 221.72
InChI Key: LHQLGZQHURQKSG-WLYNEOFISA-N
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Description

Tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride, commonly known as Boc-3-aminocyclopentane-1-carboxylic acid, is a chemical compound that is widely used in scientific research. It is a derivative of cyclopentane, a five-membered ring compound, and is synthesized by the reaction of tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate with hydrochloric acid.

Mechanism of Action

The mechanism of action of Boc-3-aminocyclopentane-1-carboxylic acid is not well understood. However, it is believed to act as a chiral building block in the synthesis of biologically active compounds. It may also have other biological activities that are yet to be discovered.
Biochemical and Physiological Effects:
Boc-3-aminocyclopentane-1-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it is known to be a non-toxic compound and is generally considered to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

Boc-3-aminocyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is widely available from chemical suppliers. It is also a versatile chiral building block that can be used in the synthesis of various biologically active compounds. However, one limitation of Boc-3-aminocyclopentane-1-carboxylic acid is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of Boc-3-aminocyclopentane-1-carboxylic acid in scientific research. One area of interest is the synthesis of new biologically active compounds using Boc-3-aminocyclopentane-1-carboxylic acid as a chiral building block. Another area of interest is the study of the biological activities of Boc-3-aminocyclopentane-1-carboxylic acid itself. Further research is needed to fully understand the mechanism of action and potential biological activities of this compound.

Scientific Research Applications

Boc-3-aminocyclopentane-1-carboxylic acid is widely used in scientific research due to its ability to act as a chiral building block in the synthesis of biologically active compounds. It is commonly used in the synthesis of amino acid derivatives, peptides, and other biologically active molecules. Boc-3-aminocyclopentane-1-carboxylic acid is also used as a starting material for the synthesis of various drugs and pharmaceuticals.

properties

IUPAC Name

tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-4-5-8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQLGZQHURQKSG-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride

CAS RN

2307784-28-5
Record name rac-tert-butyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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